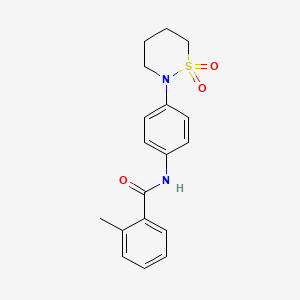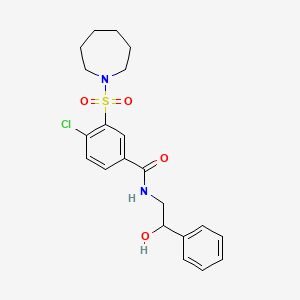
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide is a chemical compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder .
Vorbereitungsmethoden
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide involves several steps. The synthetic route typically starts with the preparation of the benzamide core, followed by the introduction of the azepane and sulfonyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has shown promise in the treatment of psychiatric disorders, where it acts as a synaptic vesicle protein 2A (SV2A) inhibitor. This inhibition can help alleviate symptoms associated with schizophrenia and bipolar disorder, including cognitive impairments and psychotic symptoms .
Wirkmechanismus
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide involves its interaction with synaptic vesicle protein 2A (SV2A). By inhibiting this protein, the compound can modulate neurotransmitter release, thereby exerting its therapeutic effects. The molecular targets and pathways involved in this process are crucial for understanding its efficacy in treating psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide stands out due to its unique structure and mechanism of action. Similar compounds may include other SV2A inhibitors or antipsychotic agents, but this compound’s specific combination of functional groups and its ability to target SV2A make it particularly effective in treating cognitive impairments associated with psychiatric disorders .
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c22-18-11-10-17(21(26)23-15-19(25)16-8-4-3-5-9-16)14-20(18)29(27,28)24-12-6-1-2-7-13-24/h3-5,8-11,14,19,25H,1-2,6-7,12-13,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZFITISNKQJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC(C3=CC=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methylphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide](/img/structure/B2815576.png)
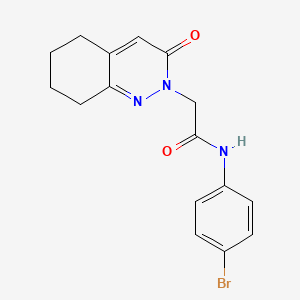
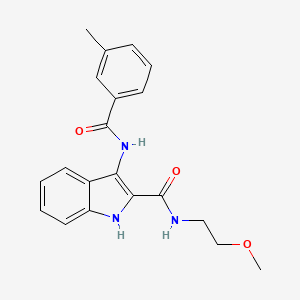
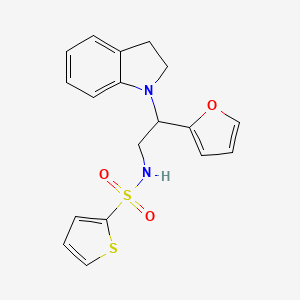
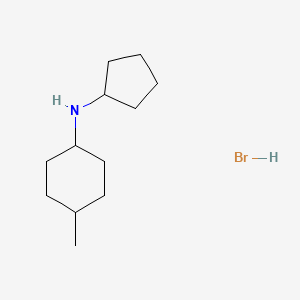
![Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2815583.png)
![5-(3-chlorophenyl)-2-(2-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2815585.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2815587.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2815589.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2815590.png)
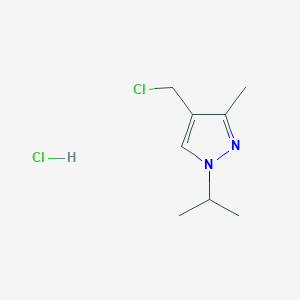
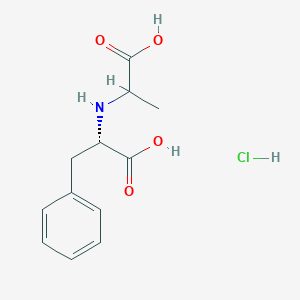
![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815596.png)
